Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-
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Overview
Description
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 372.56 g/mol.
Mechanism Of Action
The mechanism of action of Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it is believed to act as a modulator of the dopamine system, which is involved in various physiological processes such as movement, reward, and motivation. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety, sleep, and muscle relaxation.
Biochemical And Physiological Effects
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its anti-inflammatory and analgesic properties. It has also been shown to have an effect on the GABAergic system, which may contribute to its anxiolytic and muscle relaxant properties.
Advantages And Limitations For Lab Experiments
One advantage of using Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its potential to modulate the dopamine system, which is involved in various physiological processes. Another advantage is its potential to inhibit tumor growth, which may have implications for cancer treatment. However, one limitation of using Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in cancer treatment and to identify the mechanisms by which it inhibits tumor growth. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-.
Synthesis Methods
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-bromoethyl octyl ether with pyrrolidine to form 2-(pyrrolidin-1-yl)ethyl octyl ether. This compound is then reacted with benzoyl chloride to form Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-.
Scientific Research Applications
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
properties
CAS RN |
13431-48-6 |
---|---|
Product Name |
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- |
Molecular Formula |
C21H34N2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-octoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H34N2O2/c1-2-3-4-5-6-11-18-25-20-13-8-7-12-19(20)21(24)22-14-17-23-15-9-10-16-23/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24) |
InChI Key |
JMRMYFJITAUXHZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Other CAS RN |
13431-48-6 |
synonyms |
o-(Octyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Origin of Product |
United States |
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